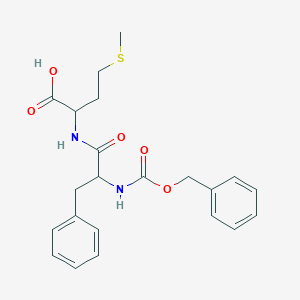
Z-Phe-met-OH
Übersicht
Beschreibung
Z-Phe-Met-OH, also known as Z-L-phenylalanyl-L-methionine, is a compound with the molecular formula C22H26N2O5S and a molecular weight of 430.52 . It is a type of amino acid .
Synthesis Analysis
The synthesis of this compound involves a number of steps. For instance, the synthesis of tert-butoxycarbonylmethionine (Boc-L-Met-OH) involves adding a solution of di-tert-butyl dicarbonate to a stirring solution of L-methionine in NaOH . In another study, a library of Cbz-modified dehydrodipeptides including Cbz-L-Met-Z-ΔPhe-OH were synthesized for hydrogel screening .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phenylalanine (Phe) residue and a methionine (Met) residue. The Phe-Phe motif, which is a minimalist building block, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .Chemical Reactions Analysis
The Phe-Phe motif is an extremely versatile self-assembling building block. Subtle changes introduced to the chemical structure of the Phe-Phe derivative are sufficient to obtain different nanomorphologies .Physical and Chemical Properties Analysis
This compound is a solid compound with a purity of ≥ 98% (TLC). It has a melting point of 110-121 °C and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Nanomedizin
Moleküle, die auf dem Phe-Phe-Motiv basieren, zu dem auch Z-Phe-met-OH gehört, haben eine Reihe von Anwendungen in der Nanomedizin gefunden . Sie werden in der Wirkstoffabgabe, in Biomaterialien und in neuen therapeutischen Paradigmen eingesetzt . Das Phe-Phe-Motiv treibt die Selbstassemblierung von kurzen Peptiden und ihren Analoga zu Nanostrukturen und Hydrogelen an .
Wirkstoffabgabe
Auf this compound basierende Moleküle können selbstassemblierte Nanostrukturen bilden, die als Wirkstoffträger verwendet werden können . So können beispielsweise Cbz-L-Met-Z-ΔPhe-OH und Cbz-L-Phe-Z-ΔPhe-OH selbstassemblierte Hydrogele bilden und als Wirkstoffträger für die Abgabe von Curcumin und Doxorubicin verwendet werden .
Biomaterialien
Auf this compound basierende Moleküle können zur Herstellung von Biomaterialien verwendet werden . Diese Biomaterialien können in verschiedenen medizinischen Anwendungen eingesetzt werden, darunter die Gewebezüchtung und die regenerative Medizin .
Therapeutische Paradigmen
Auf this compound basierende Moleküle können zur Entwicklung neuer therapeutischer Paradigmen verwendet werden . Diese Paradigmen können innovative Lösungen für ungelöste therapeutische und diagnostische Herausforderungen bieten .
Peptid-Selbstassemblierung
This compound ist Teil des Phe-Phe-Motivs, einem minimalistischen Baustein, der die Selbstassemblierung von kurzen Peptiden und ihren Analoga zu Nanostrukturen und Hydrogelen antreibt
Safety and Hazards
While specific safety and hazards information for Z-Phe-Met-OH was not found, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Molecules based on the Phe-Phe motif, such as Z-Phe-Met-OH, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . With a deeper understanding of the relationship between the structures and properties of dipeptides, it is believed that dipeptide hydrogels have great potential application in preparing minimal biocompatible materials .
Wirkmechanismus
Target of Action
Z-Phe-met-OH is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various physiological and pathophysiological processes . The primary targets of this compound are likely to be the same as those of phenylalanine, which include the enzymes involved in its metabolism and the proteins that it helps synthesize.
Mode of Action
Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
This compound, being a derivative of phenylalanine, is likely to be involved in the phenylalanine metabolic pathway. Phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase, a reaction that requires the co-substrate tetrahydrobiopterin (BH4) . Tyrosine is then further metabolized into various bioactive compounds, including neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Pharmacokinetics
The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of phenylalanine, given their structural similarity. Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Eigenschaften
IUPAC Name |
4-methylsulfanyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-30-13-12-18(21(26)27)23-20(25)19(14-16-8-4-2-5-9-16)24-22(28)29-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEXZNQIPZLQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927146 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13126-07-3 | |
| Record name | Carbobenzoxyphenylalanylmethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





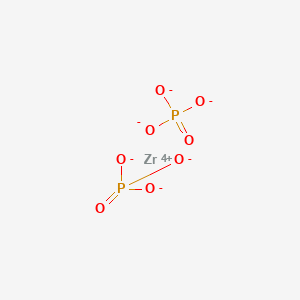
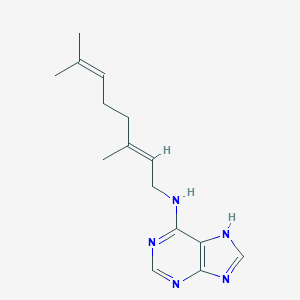



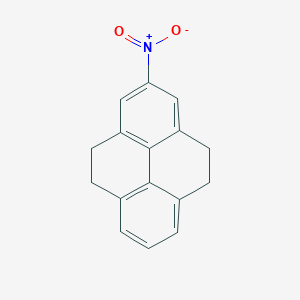
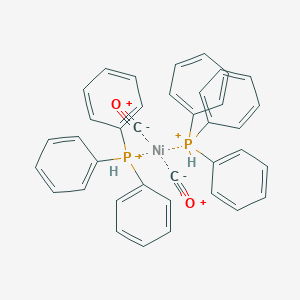
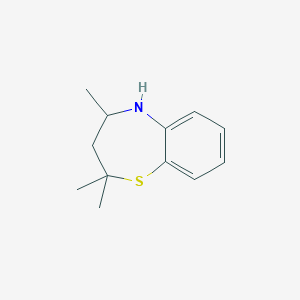
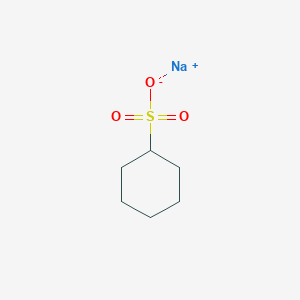
![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)

